molecular formula C14H7Cl2F3N2O3 B5165725 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide

Cat. No.: B5165725
M. Wt: 379.1 g/mol
InChI Key: UCBQNQOOZVLGBU-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide is a complex organic compound characterized by its multiple functional groups, including chloro, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is the nitration of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide using nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure controls to ensure the purity and yield of the product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or oxime derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.

  • Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents are iron and hydrogen gas.

  • Substitution: Nucleophiles such as hydroxide or alkoxide ions are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives and oximes.

  • Reduction: Amines and their derivatives.

  • Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound is used to study the effects of chloro and trifluoromethyl groups on biological systems. It can be used as a probe to investigate enzyme inhibition and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.

Industry: In the chemical industry, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide exerts its effects depends on its molecular targets and pathways. The nitro group can interact with biological targets, leading to the inhibition of specific enzymes or receptors. The chloro and trifluoromethyl groups can enhance the compound's binding affinity and selectivity.

Comparison with Similar Compounds

  • 4-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)benzenesulfonamide

  • 2-Chloro-5-(trifluoromethyl)aniline

Uniqueness: 4-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide is unique due to its combination of nitro, chloro, and trifluoromethyl groups, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3N2O3/c15-9-4-2-8(14(17,18)19)6-11(9)20-13(22)7-1-3-10(16)12(5-7)21(23)24/h1-6H,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBQNQOOZVLGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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